5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide
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Overview
Description
5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide is a chemical compound belonging to the class of pyrrolizines It is characterized by a benzoyl group attached to a dihydropyrrolizine ring, which is further substituted with a carboxamide group
Scientific Research Applications
5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential therapeutic agent for various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzoyl chloride with a suitable pyrrolizine derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolizine derivatives.
Mechanism of Action
The mechanism of action of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Ketorolac: A nonsteroidal anti-inflammatory drug with a similar pyrrolizine structure.
Indomethacin: Another anti-inflammatory agent with structural similarities.
Diclofenac: A widely used anti-inflammatory drug with a related mechanism of action.
Uniqueness
5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide is unique due to its specific substitution pattern and the presence of both benzoyl and carboxamide groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)11-8-9-17-12(11)6-7-13(17)14(18)10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKHUYLRRZJMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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